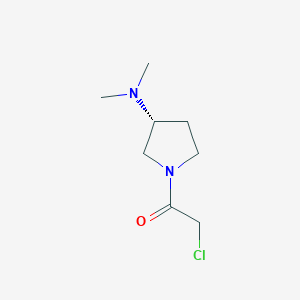

2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone

Description

2-Chloro-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chloro group, a dimethylamino group, and a pyrrolidine ring. Its chirality plays a crucial role in its reactivity and interactions with other molecules.

Properties

IUPAC Name |

2-chloro-1-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDICQAKICFEMX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone typically involves the reaction of 2-chloroacetyl chloride with ®-3-dimethylaminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and secondary amines.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include alcohols and primary amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating more complex molecules that exhibit biological activity. For instance, compounds derived from this structure have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Study: Analgesic Compounds

Research has shown that derivatives of 2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone can be modified to enhance their analgesic properties. A study published in a peer-reviewed journal demonstrated that certain modifications to the compound increased its efficacy in pain relief models, suggesting its utility in developing new pain management therapies.

Synthesis of Agrochemicals

Pesticide Development

The compound has also been explored for its potential applications in agrochemicals, particularly in the synthesis of novel pesticides. Its ability to interact with biological systems makes it a candidate for developing agents that can target specific pests while minimizing effects on non-target organisms.

Research Findings

A patent application highlighted the use of 2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone in creating new formulations of insecticides that are both effective and environmentally friendly. The research indicated that these formulations exhibited lower toxicity to beneficial insects compared to traditional pesticides, thus supporting sustainable agricultural practices.

Chemical Properties and Safety

Chemical Characteristics

The molecular formula for 2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone is C8H15ClN2O, with a molar mass of 190.67 g/mol. It has a density of approximately 1.15 g/cm³, indicating its suitability for various chemical reactions and formulations.

Safety Considerations

As with many chemical compounds, safety data sheets (SDS) provide essential information regarding handling, storage, and disposal. The compound is classified under specific hazard categories due to its chlorine content, necessitating appropriate safety measures during laboratory use.

Summary of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Intermediate for analgesics and anti-inflammatory drugs | Enhanced analgesic properties through structural modifications |

| Agrochemicals | Synthesis of novel pesticides | Lower toxicity formulations for sustainable agriculture |

| Chemical Properties | C8H15ClN2O; Molar mass: 190.67 g/mol; Density: ~1.15 g/cm³ | Safety data indicates handling precautions due to chlorine content |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-1-phenylethanone: Similar in structure but lacks the pyrrolidine ring and dimethylamino group.

2-Chloro-1-(dimethylamino)ethanone: Similar but lacks the pyrrolidine ring.

1-Chloro-3-dimethylaminopropane: Similar but has a different carbon chain length.

Uniqueness

2-Chloro-1-(®-3-dimethylamino-pyrrolidin-1-yl)-ethanone is unique due to its combination of a chloro group, a dimethylamino group, and a pyrrolidine ring. This unique structure imparts specific reactivity and biological activity, making it valuable in various applications.

Biological Activity

2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, also known as a piperidine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₈H₁₅ClN₂O

- Molecular Weight : 188.67 g/mol

- CAS Number : 58168394

Research indicates that compounds similar to 2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone may act through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit certain kinases, such as cyclin-dependent kinases, which play critical roles in cell cycle regulation and proliferation .

- Modulation of Neurotransmitter Systems : The structural features suggest potential interactions with neurotransmitter receptors, possibly influencing dopaminergic and serotonergic pathways .

- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives:

- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, with some derivatives showing enhanced apoptosis induction compared to standard treatments like bleomycin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | FaDu |

| Compound B | 0.8 | MCF7 |

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored:

- Dopamine Receptor Modulation : Studies suggest that the compound may influence dopamine receptor activity, potentially affecting mood and behavior .

Case Studies

Several case studies have investigated the biological activity of this compound and its analogs:

- Study on Antiparasitic Activity : A study evaluated the efficacy of a related compound against Trypanosoma brucei, revealing potent activity in vitro and promising results in animal models .

- Pharmacokinetics in Animal Models : Research on pharmacokinetics showed that after subcutaneous administration in mice, the compound exhibited favorable bioavailability (74%) and a half-life of approximately 1 hour, suggesting efficient absorption and metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-ethanone, and how can reaction efficiency be monitored?

- Methodology :

- Alkylation Reactions : React 2-chloroacetyl chloride with (R)-3-dimethylaminopyrrolidine in a biphasic system (dry acetone, K₂CO₃, catalytic KI) at 60°C. Monitor progress via HPLC to ensure completion .

- Purification : Use column chromatography or recrystallization, followed by HPLC (≥95% purity threshold) for validation .

- Key Parameters :

| Solvent | Temperature | Catalyst | Base | Yield Range |

|---|---|---|---|---|

| Dry acetone | 60°C | KI | K₂CO₃ | 44–78% |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the (R)-stereochemistry at the pyrrolidine ring and the chloroethanone moiety .

- Elemental Analysis : Validate empirical formula (C₈H₁₄ClN₂O) with ≤0.3% deviation .

- HPLC : Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can stereochemical contradictions in crystallographic data be resolved for this chiral compound?

- Methodology :

- X-ray Crystallography : Refine structures using SHELXL (for small molecules) to resolve (R)-configuration ambiguities. Validate with ORTEP-3 for 3D visualization .

- Data Cross-Validation : Compare experimental XRD bond angles/distances with DFT-calculated parameters (e.g., B3LYP/6-31G* basis set) .

- Case Example : A piperidine derivative (similar backbone) showed <0.02 Å deviation in bond lengths after refinement .

Q. What strategies mitigate low yields in stereoselective alkylation reactions involving bulky pyrrolidine derivatives?

- Methodology :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the pyrrolidine amine .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve biphasic reaction kinetics .

- Temperature Gradients : Screen reactions at 40–80°C; higher temperatures reduce steric hindrance but may degrade sensitive groups .

Q. How do electronic effects of the chloroethanone group influence reactivity in downstream derivatization?

- Methodology :

- Electrophilic Reactivity : The chloro group facilitates nucleophilic substitution (e.g., with amines, thiols). Monitor reaction rates via LC-MS to optimize conditions .

- Electronic Profiling : Use Hammett constants (σ) to predict substituent effects. For example, electron-withdrawing groups (Cl) increase electrophilicity at the carbonyl carbon .

- Case Study : Aryl-substituted chloroethanones showed 10–20x faster reaction rates with piperazine vs. non-halogenated analogs .

Data Contradiction Analysis

Q. Discrepancies in NMR shifts between synthetic batches: How to troubleshoot?

- Methodology :

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., unreacted starting materials or diastereomers) .

- Deuterated Solvent Effects : Test in CDCl₃ vs. DMSO-d₆; polar solvents may shift NH/OH protons .

- Batch Comparison :

| Batch | δ (¹H NMR, ppm) | δ (¹³C NMR, ppm) | Purity (HPLC) |

|---|---|---|---|

| A | 2.85 (s, N(CH₃)₂) | 168.5 (C=O) | 96% |

| B | 2.83 (s, N(CH₃)₂) | 168.3 (C=O) | 89% |

Software and Computational Tools

Q. Which software packages are recommended for modeling and refining the compound’s crystal structure?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.